7-Chloro-5-phenyl-1,8-naphthyridin-2-amine
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Overview
Description
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorine atom at the 7th position and a phenyl group at the 5th position of the naphthyridine core contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine can be achieved through various methods, including multicomponent reactions and metal-catalyzed synthesis. One common approach involves the Friedländer synthesis, which utilizes a combination of aromatic aldehydes, 2-aminopyridine, and malononitrile under specific conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of eco-friendly and atom-economical approaches is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
7-Chloro-5-phenyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
- 5-Methyl-7-phenyl-1,8-naphthyridin-2-amine
- 2-Phenyl-2,7-naphthyridinone
Comparison: 7-Chloro-5-phenyl-1,8-naphthyridin-2-amine is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . The phenyl group at the 5th position also contributes to its unique properties, making it a valuable compound in various research applications.
Properties
CAS No. |
17982-25-1 |
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Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C14H10ClN3/c15-12-8-11(9-4-2-1-3-5-9)10-6-7-13(16)18-14(10)17-12/h1-8H,(H2,16,17,18) |
InChI Key |
NBIUEENUCDCIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=N3)N)Cl |
Origin of Product |
United States |
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